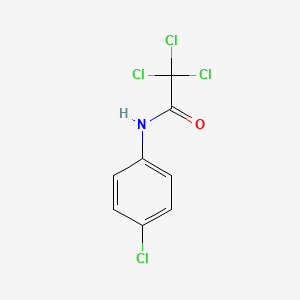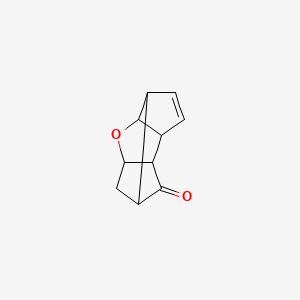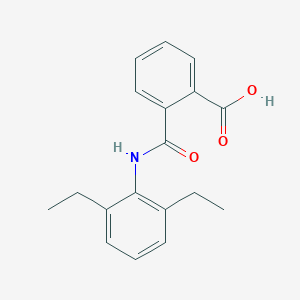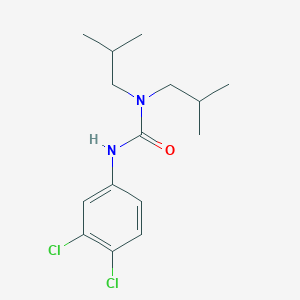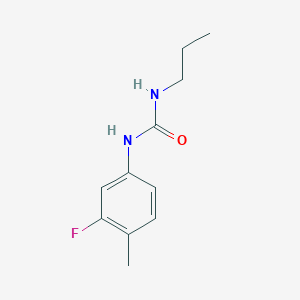
N-(3-fluoro-4-methylphenyl)-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-N’-propylurea: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-N’-propylurea typically involves the reaction of 3-fluoro-4-methylaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3-fluoro-4-methylaniline+propyl isocyanate→N-(3-fluoro-4-methylphenyl)-N’-propylurea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-methylphenyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-fluoro-4-methylphenyl)-N’-propylurea is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenyl compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound’s potential medicinal properties are of interest. Researchers may investigate its effects on specific biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, N-(3-fluoro-4-methylphenyl)-N’-propylurea can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-propylurea involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-(3-fluoro-4-methylphenyl)-N-methylurea: Similar structure with a methyl group instead of a propyl group.
Uniqueness: N-(3-fluoro-4-methylphenyl)-N’-propylurea is unique due to the presence of both the fluoro-substituted phenyl ring and the propylurea moiety
Properties
CAS No. |
198879-89-9 |
|---|---|
Molecular Formula |
C11H15FN2O |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-propylurea |
InChI |
InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
InChI Key |
IGNCHLNFZGGJNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


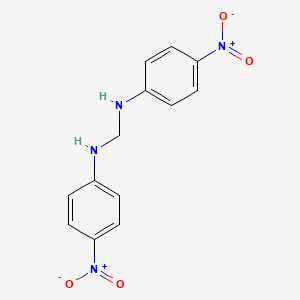
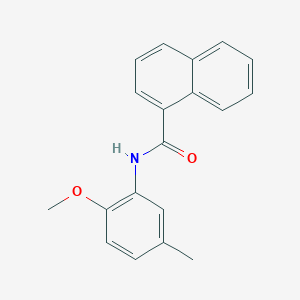


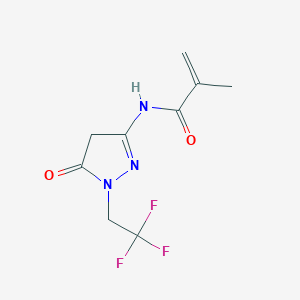
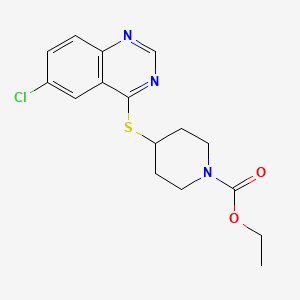
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
